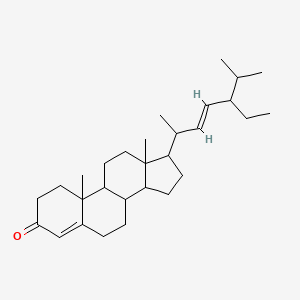

Stigmastadienone

Description

Historical Context of Stigmastadienone Discovery and Isolation in Natural Product Chemistry

Stigmastadienone, chemically known as stigmasta-4,22-dien-3-one (B56674), is a steroid belonging to the stigmastane (B1239390) class of compounds. These compounds are sterol lipids characterized by a stigmastane skeleton, which is a cholestane (B1235564) moiety with an ethyl group at the C24 position nih.govfoodb.campg.de. The initial discovery and isolation of stigmastadienone are linked to the broader exploration of phytosterols (B1254722) and their derivatives from natural sources.

Stigmastadienone has been identified in various plant species, contributing to its presence in natural product research. Notable sources include Isodon rugosus, from which it was isolated for the first time in a study exploring its bioactive potential researchgate.netnih.gov. It has also been reported in Rhinacanthus nasutus, Pellia epiphylla, and Magnolia biondii flowers nih.govchemfaces.com. The isolation of such compounds typically involves a series of steps, including solvent extraction, liquid-liquid partitioning, and various chromatographic techniques such as column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) hilarispublisher.com. These methods are essential for separating stigmastadienone from complex mixtures of plant metabolites and for its subsequent purification and characterization hilarispublisher.comrsc.org.

Significance of Stigmastadienone in Steroidal Research

Stigmastadienone holds significance in steroidal research due to its identified biological activities, positioning it as a compound of interest for potential therapeutic applications. Research has indicated its role as an antitubercular agent and its cytotoxicity against certain cancer cell lines chemsrc.com.

More recent studies have highlighted its potential as an anticholinesterase, α-glucosidase, and cyclooxygenase/lipoxygenase (COX/LOX) inhibitor researchgate.netnih.govmdpi.comresearchgate.net. These findings suggest potential applications in areas such as neurodegenerative diseases (e.g., Alzheimer's disease) and inflammatory conditions. For instance, stigmastadienone has demonstrated inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease pathology researchgate.netnih.govmdpi.com. Furthermore, its potent inhibition of cyclooxygenase 2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes suggests an anti-inflammatory role, as these enzymes are key players in the inflammatory cascade researchgate.netnih.govresearchgate.net.

Stigmastadienone can also be derived from stigmasterol (B192456) through oxidation, and it has been explored in synthetic pathways, for example, in the partial synthesis of progesterone (B1679170) google.com. This highlights its utility not only as a naturally occurring compound but also as a precursor or intermediate in steroid chemistry.

Research Findings on Stigmastadienone's Biological Activities

The biological activities of stigmastadienone have been evaluated through various in-vitro assays and computational studies.

| Biological Target/Assay | Activity/Enzyme Inhibited | IC50 Value (μg/mL) | Standard Drug (for comparison) | Reference |

| Acetylcholinesterase (AChE) | Inhibition | 13.52 | Galantamine (6.07) | researchgate.netnih.gov |

| Butyrylcholinesterase (BChE) | Inhibition | 11.53 | Galantamine (4.42) | researchgate.netnih.gov |

| α-Glucosidase | Inhibition | 109.40 | Acarbose (7.60) | researchgate.netnih.gov |

| Cyclooxygenase 2 (COX-2) | Inhibition | 4.72 | Celecoxib (B62257) (3.81) | researchgate.netnih.gov |

| 5-Lipoxygenase (5-LOX) | Inhibition | 3.36 | Montelukast (B128269) (2.74) | researchgate.netnih.gov |

| HT1080 tumoral cell line | Cytotoxicity | 0.3 mM | N/A | chemsrc.com |

| DPPH Free Radicals | Antioxidant activity | More dominant | N/A | researchgate.netnih.gov |

| ABTS Free Radicals | Antioxidant activity | More dominant | N/A | researchgate.netnih.gov |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell proliferation. Values in parentheses indicate the IC50 of the standard drug used for comparison in the respective studies.

Properties

Molecular Formula |

C29H46O |

|---|---|

Molecular Weight |

410.7 g/mol |

IUPAC Name |

17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+ |

InChI Key |

MKGZDUKUQPPHFM-CMDGGOBGSA-N |

Isomeric SMILES |

CCC(/C=C/C(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Origin of Product |

United States |

Occurrence and Distribution of Stigmastadienone in Biological Systems

Plant Sources of Stigmastadienone

Stigmastadienone has been isolated from several plant species, where it exists as a component of the plant's complex mixture of secondary metabolites.

The isolation of stigmastadienone has been reported from a number of medicinal plants. One notable example is its isolation from Isodon rugosus, a plant species recognized in ethnomedicine. nih.gov While direct isolation of stigmastadienone from other specific species is not extensively documented in the available research, the closely related compound stigmastan-3,6-dione has been identified in the ethyl acetate (B1210297) fraction of Momordica charantia fruit. The structural similarity between these compounds suggests potential metabolic pathways that could lead to the formation of stigmastadienone in this and other plant species.

Below is a data table of plants from which stigmastadienone and closely related compounds have been isolated.

| Plant Species | Compound Isolated | Reference |

| Isodon rugosus | Stigmastadienone | nih.gov |

| Momordica charantia | Stigmastan-3,6-dione |

Detailed studies on the specific distribution of stigmastadienone within various plant tissues such as roots, stems, and leaves are not widely available in the current scientific literature. However, the distribution of phytosterols (B1254722), in general, is known to be widespread throughout different plant parts. For instance, a study on Viola odorata revealed the presence of stigmasterol (B192456) and β-sitosterol in the roots, leaves, flowers, and seeds. uobaghdad.edu.iq This suggests that stigmastadienone, as a derivative of common plant sterols, could potentially be found in various tissues, although its concentration may vary depending on the plant's metabolic activities and the specific function of each tissue. Further research is needed to elucidate the precise distribution of stigmastadienone within plant organs.

Microbial Detection and Involvement of Stigmastadienone

Microorganisms play a crucial role in the transformation of various organic compounds, including plant sterols. Evidence suggests the involvement of stigmastadienone in these microbial processes.

While fungi are known to produce a vast array of secondary metabolites, including various steroids, the direct isolation of stigmastadienone as a fungal metabolite is not prominently reported in the available literature. Fungi are known to synthesize ergosterol (B1671047) as their primary sterol, which plays a vital role in their cell membrane structure and function. frontiersin.orgwikipedia.org The biosynthetic pathways of fungal natural products are complex and can involve crosstalk between different gene clusters. nih.govresearchgate.net Although fungi can metabolize plant sterols, further investigation is required to confirm the natural production of stigmastadienone by fungal species.

Stigmastadienone is recognized as an intermediate in the microbial degradation of more complex plant sterols like stigmasterol. Certain bacteria possess the enzymatic machinery to transform stigmasterol, and stigmastadienone can be one of the products of these biotransformation pathways. This transformation is a key step in the breakdown of plant-derived organic matter in the environment.

While the concept of using lipid profiles as "signatures" to characterize microbial communities in environmental samples like soil is well-established, specific data pinpointing stigmastadienone as a key biomarker for particular microbial groups is currently limited. nih.govnih.govresearchgate.net The presence of stigmastadienone in an environmental sample could indicate the activity of sterol-transforming bacteria.

Identification in Other Biological and Environmental Matrices

The search for stigmastadienone extends beyond the plant and microbial realms into other biological and environmental contexts.

The detection of sterols in environmental matrices such as river and marine sediments is a common practice in environmental science to trace sources of organic matter and pollution. scielo.brnih.govresearchgate.netresearchgate.net For instance, sterols like coprostanol are well-known markers for sewage contamination. While these studies often identify a range of sterols, the specific mention of stigmastadienone is not consistently reported. Its presence in such environments would likely be linked to the degradation of plant material by microbial communities.

In the context of other biological systems, marine invertebrates, particularly sponges, are known to produce a remarkable diversity of steroids, many of which are not found in terrestrial organisms. mdpi.comnih.govkoreascience.krresearchgate.netmdpi.com However, the available literature does not specifically highlight stigmastadienone as a common or significant component of the steroid profile of these marine organisms. Similarly, while insects utilize and modify plant sterols for their own physiological needs, including the production of pheromones, there is no prominent evidence to suggest a widespread occurrence or specific role for stigmastadienone in insect biochemistry. mdpi.comentomoljournal.comnih.govusda.gov

Biosynthetic Pathways and Metabolic Transformations of Stigmastadienone

Enzymatic Pathways Leading to Stigmastadienone Biosynthesis in Plants

The biosynthesis of stigmastadienone, like other plant sterols, originates from primary metabolic precursors and involves complex enzymatic cascades. These pathways are crucial for producing the foundational isoprenoid units that are subsequently assembled into the sterol skeleton.

Precursor Compounds and Sterol Biosynthesis Intermediates

The journey to stigmastadienone in plants begins with acetyl-CoA, which serves as the initial building block for isoprenoid synthesis. Plants utilize two primary metabolic routes to generate the essential C5 isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) genome.jpwikipedia.orggenome.jpnih.govmdpi.commdpi.com. These C5 units are then sequentially condensed by prenyltransferases to form longer-chain isoprenoids, such as geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP). Further condensation leads to squalene, a C30 precursor that undergoes cyclization to form the characteristic tetracyclic sterol structure. Plant sterols, including stigmastadienone, are derived from these cyclized intermediates and typically possess carbon skeletons of 27, 28, 29, or 30 carbons genome.jpgenome.jpnih.gov.

Relevant Metabolic Pathways (e.g., Mevalonate (B85504) Pathway, Methylerythritol-Phosphate Pathway)

Plants employ two distinct but complementary pathways for the biosynthesis of isoprenoid precursors: the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, also known as the non-mevalonate pathway genome.jpwikipedia.orggenome.jp. These pathways operate in separate cellular compartments. The MEP pathway is localized in plastids and is primarily responsible for the production of isoprenoids used in the synthesis of photosynthetic pigments, such as carotenoids and the phytol (B49457) chain of chlorophyll (B73375) genome.jpwikipedia.org. In contrast, the MVA pathway, which occurs in the cytoplasm, is the principal route for the biosynthesis of triterpenes, sterols, and most sesquiterpenes genome.jpwikipedia.orggenome.jp. Given that stigmastadienone is a sterol, its biosynthesis is predominantly linked to the MVA pathway nih.gov. The MVA pathway converts acetyl-CoA into IPP and DMAPP through a series of enzymatic steps, which are then channeled into the synthesis of sterol precursors genome.jpgenome.jp. Phytoecdysteroids, a class of compounds structurally related to plant sterols, are also known to be produced via the MVA pathway in plants nih.gov.

Table 1: Key Pathways in Plant Isoprenoid Biosynthesis

| Pathway Name | Cellular Location | Primary Products (C5 precursors) | Relevance to Sterol Biosynthesis |

| Mevalonate (MVA) Pathway | Cytoplasm | IPP, DMAPP | Direct precursor for sterols |

| MEP/DOXP Pathway | Plastids | IPP, DMAPP | Precursors for pigments/phytol |

Microbial Transformations of Stigmastadienone and Related Sterols

Microorganisms possess a remarkable enzymatic repertoire that allows them to metabolize a wide array of organic compounds, including complex sterols like stigmastadienone. These biotransformations can lead to the generation of novel metabolites with altered biological properties.

Biotransformation Pathways and Metabolites

Microbial transformation is recognized as an efficient strategy for modifying natural products, often yielding derivatives with enhanced or novel bioactivities nih.govmdpi.com. Microorganisms utilize a variety of enzymatic reactions, such as hydroxylation, oxidation, and glycosylation, to achieve these structural modifications under mild conditions nih.govmdpi.com. General microbial steroid transformations can involve the addition of hydroxyl groups, the oxidation of hydroxyls to ketone functionalities, the isomerization of double bonds, the hydrogenation of unsaturated bonds, and the reduction of carbonyl groups researchfloor.org. For instance, certain intestinal bacteria can convert primary bile acids into secondary bile acids through processes like 7α-dehydroxylation researchfloor.org. While specific, detailed pathways for the biotransformation of stigmastadienone by particular microbial species are not extensively detailed in the provided search results, its detection in biological samples, such as the fecal metabolome, indicates interaction with microbial metabolic systems biorxiv.org. Evidence also suggests that bacteria exhibit "enzymatic activities of stigmastadienone," pointing to direct microbial engagement with this compound researchgate.net.

Enzymatic Systems Involved in Microbial Sterol Metabolism

The metabolic capabilities of microorganisms are driven by a diverse array of enzymes that play critical roles in lipid metabolism. These enzymes are involved in processes ranging from cholesterol breakdown and fatty acid release to bile acid synthesis ekb.eg. Key microbial enzymes implicated in lipid metabolism include lipases, cholesterol oxidases, and various lipolytic enzymes ekb.eg. Furthermore, microorganisms employ a broad spectrum of oxidative enzymes, such as monooxygenases, dioxygenases, laccases, and tyrosinases, for the transformation of organic molecules, including sterols. These oxidative enzymes are particularly valued for their high stereo- and regioselectivity, enabling precise chemical modifications nih.gov. Specific enzymes, like KshA2 and KshA3, have been identified as playing roles in steroid degradation pathways researchfloor.org. The extensive enzymatic machinery present in microorganisms allows for a wide range of modifications to sterol structures, contributing to nutrient cycling and the generation of diverse metabolites researchfloor.org.

Table 2: General Microbial Steroid Transformation Reactions

| Reaction Type | Example Transformation | General Microbial Enzyme Class(es) |

| Hydroxylation | Addition of a hydroxyl (-OH) group | Monooxygenases, Dioxygenases |

| Oxidation | Conversion of a hydroxyl group to a ketone | Oxidases, Dehydrogenases |

| Isomerization | Rearrangement of double bond positions | Isomerases |

| Hydrogenation | Addition of hydrogen across a double bond | Reductases |

| Reduction | Conversion of a carbonyl group to an alcohol | Reductases |

| Dehydroxylation | Removal of a hydroxyl group (e.g., 7α-dehydroxylation) | Dehydrogenases, Hydrolases |

Compound List:

Stigmastadienone

Isopentenyl pyrophosphate (IPP)

Dimethylallyl pyrophosphate (DMAPP)

Geranyl pyrophosphate (GPP)

Farnesyl pyrophosphate (FPP)

Squalene

Acetyl-CoA

Phytoecdysteroids

Cholesterol

Bile acids (Primary and Secondary)

Deoxycholic acid (DCA)

Lithocholic acid (LCA)

Isolation and Structural Elucidation Methodologies for Stigmastadienone

Extraction and Isolation Techniques from Natural Sources

The initial step in obtaining stigmastadienone from its natural sources, such as the plant Isodon rugosus, involves its removal from the raw plant material and separation from a multitude of other co-occurring phytochemicals. nih.gov

Solvent extraction is a foundational technique for isolating bioactive compounds from plant materials. The choice of solvent is critical and is based on the polarity of the target compound. For steroidal compounds like stigmastadienone, various organic solvents are employed.

The process typically begins with the air-drying and pulverization of the plant material to increase the surface area for solvent penetration. ijpsr.com Common methodologies include:

Maceration: This simple technique involves soaking the powdered plant material in a selected solvent for an extended period at room temperature. Methanol is a frequently used solvent for extracting phytosterols (B1254722). ijpsr.comresearchgate.net

Soxhlet Extraction: This is a continuous extraction method that offers higher efficiency and uses less solvent compared to maceration. The powdered plant material is placed in a thimble, and a solvent is continuously heated, vaporized, condensed, and allowed to drip back through the sample, ensuring a thorough extraction.

Supercritical Fluid Extraction (SFE): A more advanced and environmentally friendly "green" technique that uses supercritical fluids, most commonly carbon dioxide (SC-CO₂), as the extraction solvent. urfu.ru This method is advantageous for its ability to extract compounds with minimal thermal degradation. urfu.ru

Following initial extraction, the crude extract, which is a complex mixture of compounds, is concentrated, often using a rotary evaporator, to yield a residue that is then subjected to further purification. ijpsr.com

Table 1: Comparison of Solvent Extraction Methodologies

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Maceration | Soaking plant material in a solvent at room temperature. | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. |

| Soxhlet Extraction | Continuous extraction with a fresh batch of distilled solvent. | High extraction efficiency, uses less solvent than maceration. | Potential for thermal degradation of heat-sensitive compounds. |

| Supercritical Fluid Extraction (SFE) | Utilizes a solvent at a temperature and pressure above its critical point. | Environmentally friendly ("green"), low toxicity, suitable for thermolabile compounds. urfu.ru | Requires specialized, high-pressure equipment. |

Chromatography is an indispensable tool for the purification and isolation of specific compounds from a complex mixture. jsmcentral.org The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. jsmcentral.orgglobalresearchonline.net

For the isolation of stigmastadienone, a combination of the following techniques is typically employed:

Column Chromatography (CC): The crude extract is first subjected to column chromatography over a solid adsorbent like silica (B1680970) gel. ijpsr.com A solvent or a mixture of solvents (the mobile phase) is passed through the column, and the compounds separate based on their affinity for the stationary phase. Fractions are collected sequentially and monitored, often by Thin-Layer Chromatography. ijpsr.com

Thin-Layer Chromatography (TLC): TLC is a "solid-liquid adsorption" chromatography method used for monitoring the progress of separation in column chromatography and for preliminary purity checks. jsmcentral.orgglobalresearchonline.net The compound's retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions. researchgate.netgreenpharmacy.info

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often the method of choice. jsmcentral.org It uses high pressure to pass the mobile phase through a column packed with a stationary phase, providing high resolution and separating compounds that are structurally very similar. jsmcentral.orgmdpi.com

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of advanced analytical methods. These techniques provide detailed information about the molecule's mass, atomic connectivity, and functional groups.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. usask.ca It provides the molecular weight and, through fragmentation patterns, valuable clues about the structure of the analyte. usask.canih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first vaporized and separated on a gas chromatography column before entering the mass spectrometer. greenpharmacy.info This technique is highly effective for the analysis of volatile and thermally stable compounds like sterols. researchgate.net The mass spectrometer provides a fragmentation pattern that serves as a molecular "fingerprint," which can be compared to spectral libraries for identification. usask.ca

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This high precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

NMR spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule. It provides information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, the electronic environment of each type, and how many protons are adjacent to them.

¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms in the molecule and their chemical environment.

2D NMR Techniques: For complex molecules like stigmastadienone, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. banglajol.info These experiments reveal correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the complete piecing together of the molecular structure. banglajol.info

Table 2: Key NMR Data for Sterol Structure Determination

| NMR Experiment | Information Provided | Application to Stigmastadienone Structure |

|---|---|---|

| ¹H NMR | Chemical shift, integration (proton count), and splitting patterns of hydrogen atoms. ijpsr.com | Identifies olefinic protons in the rings and side chain, and methyl group protons. |

| ¹³C NMR | Chemical shift of carbon atoms. ijpsr.com | Determines the total number of carbons and identifies key carbons like the carbonyl (C=O) group and olefinic carbons (C=C). |

| COSY | Shows correlations between protons that are coupled to each other (typically on adjacent carbons). banglajol.info | Helps to trace out the proton connectivity within the ring system and the side chain. |

| HSQC/HMQC | Shows correlations between protons and the carbons they are directly attached to. banglajol.info | Links specific proton signals to their corresponding carbon signals. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.comgsconlinepress.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbed frequencies, which correspond to the different functional groups. For stigmastadienone, a key feature in the IR spectrum would be the absorption band corresponding to the α,β-unsaturated ketone functional group. This typically appears as a strong absorption peak in the region of 1685–1665 cm⁻¹. researchgate.net The presence of C=C double bonds would also give characteristic absorption bands. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the structural elucidation of organic compounds, particularly those containing chromophores. In the case of stigmastadienone, which is an α,β-unsaturated ketone, the conjugated system of the carbon-carbon double bond and the carbonyl group constitutes a chromophore that absorbs ultraviolet light. This absorption corresponds to a π → π* electronic transition.

For an acyclic or six-membered ring α,β-unsaturated ketone, the base value for λmax is 215 nm. To this base value, increments are added for substituents on the α- and β-carbons. The structure of stigmastadienone (stigmasta-4,22-dien-3-one) features a six-membered ring with an α,β-unsaturated ketone system. By applying the Woodward-Fieser rules, a theoretical λmax can be calculated, providing a valuable piece of data for its identification.

| Parameter | Wavelength (nm) |

|---|---|

| Base Value (Six-membered ring enone) | 215 |

| β-substituent (ring residue) | 12 |

| Calculated λmax | 227 |

The calculated λmax of approximately 227 nm is indicative of the conjugated enone system within the stigmastadienone molecule. This information is a key characteristic in its structural analysis, distinguishing it from other steroids that may lack this specific chromophore.

Derivatization Strategies for Enhanced Analytical Detection and Elucidation

In the analysis of steroids like stigmastadienone, particularly by gas chromatography-mass spectrometry (GC-MS), derivatization is a crucial step to improve the volatility, thermal stability, and chromatographic behavior of the analyte. The presence of a ketone functional group in stigmastadienone makes it a prime candidate for specific derivatization reactions that enhance its detectability and aid in its structural elucidation. Two common and effective strategies are methoximation followed by silylation, and derivatization with Girard's reagents.

Methoximation-Silylation

This two-step derivatization is a widely used technique for the analysis of ketosteroids.

Methoximation: The first step involves the reaction of the ketone group of stigmastadienone with a methoximating agent, typically methoxyamine hydrochloride in pyridine. This reaction converts the carbonyl group into a methoxime derivative. The primary purpose of this step is to protect the ketone functionality, preventing enolization and the formation of multiple derivatives during the subsequent silylation step. This leads to a single, stable product for analysis.

Silylation: Following methoximation, the derivatized stigmastadienone is treated with a silylating agent. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step replaces any active hydrogens, such as those that might be present in hydroxyl groups if the steroid contained them, with a trimethylsilyl (B98337) (TMS) group. For stigmastadienone, which lacks hydroxyl groups, this step primarily ensures that the entire molecule is sufficiently volatile and thermally stable for GC-MS analysis.

The resulting methoxime-trimethylsilyl (MO-TMS) derivative of stigmastadienone exhibits excellent chromatographic properties and produces characteristic mass spectra that are useful for its identification and quantification.

| Derivatization Step | Reagent(s) | Purpose |

|---|---|---|

| Methoximation | Methoxyamine hydrochloride in pyridine | Protects the ketone group, prevents enolization, and yields a single derivative. |

| Silylation | BSTFA + TMCS or MSTFA | Increases volatility and thermal stability for GC-MS analysis. |

Girard's Reagent Derivatization

Girard's reagents, such as Girard's Reagent T (trimethylacethydrazide ammonium (B1175870) chloride) and Girard's Reagent P (1-(carboxymethyl)pyridinium chloride hydrazide), are another class of derivatizing agents particularly useful for ketones. These reagents react with the carbonyl group of stigmastadienone to form a hydrazone.

A key feature of Girard's reagents is the presence of a quaternary ammonium or pyridinium (B92312) group, which imparts a permanent positive charge to the derivative. This is highly advantageous for analysis by electrospray ionization mass spectrometry (ESI-MS), as it significantly enhances the ionization efficiency and, consequently, the sensitivity of detection. This technique is especially useful for the analysis of stigmastadienone in complex biological matrices where low concentrations may be present. The resulting charged derivative can be readily detected in positive ion mode ESI-MS.

Chemical Synthesis and Derivatization of Stigmastadienone for Research

Synthetic Routes to Stigmastadienone and its Stereoisomers

The generation of stigmastadienone and its various stereoisomers for research purposes can be achieved through both chemical and biocatalytic methods. A primary route for chemical synthesis involves the oxidation of precursor sterols. The Oppenauer oxidation, a classic method for converting secondary alcohols to ketones, is a well-established technique applicable to the synthesis of steroidal ketones from their corresponding alcohols. For instance, 3β-hydroxysteroids can be oxidized to the corresponding 3-keto compounds. This method is highly selective for secondary alcohols and generally does not affect other sensitive functional groups, making it suitable for complex molecules like sterols.

Another significant approach is the catalytic dehydrogenation of stigmastenone. This process introduces a double bond into the steroid nucleus, converting a saturated or partially saturated ring system into an unsaturated one, a key feature of stigmastadienone.

Biocatalytic synthesis offers an alternative and often more specific route. For example, the biotransformation of β-sitosterol to stigmast-4-en-3-one can be achieved using whole-cell catalysis with microorganisms such as Rhodococcus erythropolis. This method can be optimized by adjusting culture conditions, such as the inclusion of n-hexadecane and palmitic acid, to achieve high yields of the desired product.

While these methods provide access to stigmastadienone, the stereoselective synthesis of specific isomers often requires more intricate strategies. Asymmetric synthesis techniques, such as those employing lipase-mediated kinetic resolution, can provide access to specific chiral building blocks. These can then be used in a convergent synthesis strategy to construct the desired stereoisomer. For instance, the synthesis of different stereoisomers of a natural product can be achieved by employing a lipase (B570770) to resolve a key chiral intermediate, followed by further synthetic manipulations to yield the target molecules. This approach allows for the systematic preparation of various stereoisomers, which is essential for studying the impact of stereochemistry on biological activity.

Table 1: Comparison of Synthetic Routes to Stigmastadienone

| Synthetic Route | Starting Material(s) | Key Transformation(s) | Advantages | Disadvantages |

| Chemical Synthesis | ||||

| Oppenauer Oxidation | 3β-hydroxysteroids (e.g., Stigmasterol (B192456), β-Sitosterol) | Oxidation of secondary alcohol to ketone | High selectivity for secondary alcohols | Requires stoichiometric amounts of reagents, potential for side reactions |

| Catalytic Dehydrogenation | Stigmastenone | Introduction of a double bond into the steroid nucleus | Can be highly efficient with the right catalyst | May require harsh reaction conditions |

| Biocatalytic Synthesis | ||||

| Whole-cell Biotransformation | β-Sitosterol | Microbial oxidation | High stereoselectivity and regioselectivity, mild reaction conditions | Can be limited by substrate scope and product inhibition |

| Stereoselective Synthesis | ||||

| Lipase-mediated Kinetic Resolution | Racemic intermediates | Enzymatic resolution of enantiomers | Provides access to enantiomerically pure building blocks | Requires careful optimization of enzyme and reaction conditions |

| Convergent Synthesis | Chiral building blocks | Stepwise assembly of the target molecule | Efficient for complex molecules, allows for modular synthesis | Requires the synthesis of multiple fragments |

Design and Synthesis of Stigmastadienone Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The systematic modification of the stigmastadienone scaffold is a powerful strategy to understand the relationship between its chemical structure and biological activity (SAR). By synthesizing a series of analogues with targeted alterations, researchers can identify the key structural features responsible for a particular biological effect.

One area of interest is the development of stigmastadienone analogues as enzyme inhibitors. For example, a naturally occurring stigmastadienone isolated from Isodon rugosus has been shown to inhibit acetylcholinesterase, butyrylcholinesterase, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.gov This finding provides a starting point for designing synthetic analogues with improved potency and selectivity. Modifications could be made to various parts of the stigmastadienone molecule, such as the side chain or the steroidal nucleus, to probe their influence on enzyme inhibition.

The general principles of SAR studies involve making systematic changes to a lead compound and evaluating the impact on its biological activity. For steroidal compounds like stigmastadienone, modifications often focus on:

The Steroid Nucleus: Introducing or removing double bonds, altering the stereochemistry of ring junctions, or adding functional groups (e.g., hydroxyl, keto, or halogen groups) at various positions.

The Side Chain: Varying the length and branching of the alkyl side chain, introducing unsaturation, or adding polar functional groups.

For instance, in the development of anticancer agents, SAR studies of naphthoquinones have shown that the presence and position of phenolic hydroxyl groups can significantly impact cytotoxic activity. researchgate.net Similar principles can be applied to stigmastadienone, where the introduction of specific functional groups could enhance its potential as an anticancer agent.

The synthesis of these analogues often involves multi-step chemical transformations starting from readily available sterols. For example, modifications to the side chain can be achieved through reactions such as ozonolysis to cleave double bonds, followed by Wittig reactions to introduce new functionalities. The steroid nucleus can be modified through a variety of reactions, including reductions, oxidations, and electrophilic additions.

Table 2: Potential Modifications of Stigmastadienone for SAR Studies

| Modification Site | Type of Modification | Potential Impact on Activity |

| Steroid Nucleus (Rings A, B, C, D) | Introduction/removal of double bonds | Altering planarity and electronic properties |

| Modification of ketone at C3 | Investigating the importance of the carbonyl group for receptor binding | |

| Introduction of substituents (e.g., -OH, -F, -CH3) | Probing steric and electronic requirements for activity | |

| Side Chain at C17 | Alteration of length and branching | Affecting lipophilicity and interaction with hydrophobic pockets |

| Introduction of unsaturation (double or triple bonds) | Modifying rigidity and conformation | |

| Addition of polar groups (e.g., -OH, -COOH, -NH2) | Enhancing solubility and potential for hydrogen bonding |

Chemical Modification Strategies for Functionalization and Labeling in Research Applications

To further investigate the mechanism of action of stigmastadienone, it is often necessary to develop chemical tools such as functionalized derivatives and labeled probes. These tools can be used to identify cellular targets, visualize the compound's distribution in cells and tissues, and study its interactions with biomolecules.

Functionalization involves introducing reactive groups into the stigmastadienone structure that can be used for subsequent conjugation to other molecules. For example, a carboxyl group or an amino group could be introduced into the side chain, providing a handle for attaching a fluorescent dye, a biotin (B1667282) tag, or an affinity matrix. The synthesis of such functionalized derivatives requires careful planning to ensure that the modification does not significantly alter the biological activity of the parent compound.

Labeling strategies can be broadly categorized into:

Fluorescent Labeling: Attaching a fluorescent molecule (fluorophore) to stigmastadienone allows for its visualization using fluorescence microscopy. This can provide valuable information about its subcellular localization and trafficking. The choice of fluorophore depends on the specific application, considering factors such as brightness, photostability, and spectral properties.

Biotinylation: The conjugation of biotin to stigmastadienone creates a high-affinity probe for streptavidin. nih.gov This can be used in a variety of applications, including affinity purification of binding partners (pull-down assays) and detection in immunoassays. researchgate.netresearchgate.net The synthesis of a biotinylated derivative would typically involve creating a functionalized stigmastadienone and then reacting it with an activated biotin derivative.

Photoaffinity Labeling: This technique involves incorporating a photoreactive group into the stigmastadienone structure. Upon exposure to UV light, this group forms a covalent bond with nearby molecules, allowing for the identification of binding partners.

Click Chemistry: The introduction of an azide (B81097) or alkyne group into the stigmastadienone molecule allows for its efficient and specific reaction with a corresponding alkyne or azide-containing tag (e.g., a fluorophore or biotin) via a "click" reaction. This approach offers high yields and is often bio-orthogonal, meaning it does not interfere with native biological processes.

The design and synthesis of these chemical probes are critical for advancing our understanding of stigmastadienone's biological role. By enabling the identification of its molecular targets and the elucidation of its mechanism of action, these tools can pave the way for the development of new therapeutic agents based on the stigmastadienone scaffold.

Table 3: Chemical Probes and Their Research Applications

| Type of Probe | Label | Principle of Detection | Research Application(s) |

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Fluorescence emission upon excitation | Cellular imaging, subcellular localization studies |

| Affinity Probe | Biotin | High-affinity binding to streptavidin | Pull-down assays to identify binding proteins, immunoassays |

| Photoaffinity Probe | Photoreactive group (e.g., benzophenone, aryl azide) | Covalent bond formation upon UV irradiation | Identification of direct binding partners |

| Click Chemistry Probe | Alkyne or Azide | Copper-catalyzed or strain-promoted cycloaddition | Bio-orthogonal labeling in complex biological systems |

Mechanistic Research on Stigmastadienone S Biological Activities

Molecular Interactions with Enzyme Targets

Stigmastadienone demonstrates potent inhibitory effects against several enzymes implicated in various physiological and pathological processes. Its interactions have been explored through in vitro assays and computational molecular docking studies, providing insights into its mechanism of action.

Cholinesterase Enzyme Inhibition Mechanisms (Acetylcholinesterase, Butyrylcholinesterase)

Stigmastadienone exhibits significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. These enzymes are crucial for terminating neurotransmission by hydrolyzing acetylcholine (B1216132). Inhibition of these enzymes leads to increased acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease wikipedia.orgnih.govdrugbank.com.

In vitro studies have quantified the inhibitory potency of stigmastadienone. It achieved half-maximal inhibitory concentration (IC50) values of 13.52 μg/ml against AChE and 11.53 μg/ml against BChE nih.gov. For comparison, the standard drug galantamine showed IC50 values of 6.07 μg/ml for AChE and 4.42 μg/ml for BChE nih.gov. Molecular docking studies have been conducted to understand the binding interactions of stigmastadienone with these enzymes, suggesting that its carbonyl oxygen plays a role in forming hydrogen bond interactions with enzyme residues nih.gov.

Table 1: Cholinesterase Inhibition Potency of Stigmastadienone

| Enzyme | Stigmastadienone IC50 (μg/ml) | Galantamine IC50 (μg/ml) |

| Acetylcholinesterase (AChE) | 13.52 | 6.07 |

| Butyrylcholinesterase (BChE) | 11.53 | 4.42 |

Alpha-Glucosidase Enzyme Inhibition Mechanisms

Stigmastadienone also targets alpha-glucosidase, an enzyme responsible for carbohydrate digestion in the intestine. Inhibition of alpha-glucosidase can help manage postprandial hyperglycemia, a key factor in type 2 diabetes mdpi.com.

In vitro assays revealed that stigmastadienone exhibits a concentration-dependent inhibitory response against alpha-glucosidase. However, its potency was described as mediocre, with an IC50 value of 109.40 μg/ml, significantly higher than the standard drug acarbose, which had an IC50 of 7.60 μg/ml nih.gov. Molecular docking studies have also been performed to investigate its interactions with alpha-glucosidase nih.gov.

Table 2: Alpha-Glucosidase Inhibition Potency of Stigmastadienone

| Enzyme | Stigmastadienone IC50 (μg/ml) | Acarbose IC50 (μg/ml) |

| α-Glucosidase | 109.40 | 7.60 |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Mechanisms

Stigmastadienone has demonstrated excellent inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) nih.govresearchgate.netnih.gov. These enzymes are central to inflammatory pathways, producing prostaglandins (B1171923) and leukotrienes, respectively nih.govresearchgate.net. Inhibition of these enzymes suggests a potential role for stigmastadienone in managing inflammation and pain nih.gov.

The compound achieved IC50 values of 4.72 μg/ml for COX-2 and 3.36 μg/ml for 5-LOX. These values are comparable to the standard drugs celecoxib (B62257) (IC50 = 3.81 μg/ml for COX-2) and montelukast (B128269) (IC50 = 2.74 μg/ml for 5-LOX) nih.govresearchgate.netnih.gov. Molecular docking studies have explored stigmastadienone's binding to COX and LOX targets, indicating that its carbonyl oxygen can form hydrogen bond interactions with enzyme residues nih.gov.

Table 3: COX and LOX Inhibition Potency of Stigmastadienone

| Enzyme | Stigmastadienone IC50 (μg/ml) | Standard Drug IC50 (μg/ml) |

| COX-2 | 4.72 | Celecoxib: 3.81 |

| 5-LOX | 3.36 | Montelukast: 2.74 |

Antioxidant Mechanisms and Radical Scavenging Pathways

Stigmastadienone exhibits notable antioxidant properties, demonstrating significant radical scavenging activity, particularly against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radicals nih.govresearchgate.net. Its antioxidant potential has been evaluated using assays such as DPPH, ABTS, and hydrogen peroxide (H2O2) assays nih.gov.

The mechanisms underlying its antioxidant activity involve the scavenging of reactive oxygen species (ROS) d-nb.infomdpi.com. Molecular docking studies have also provided support for its antioxidant capabilities researchgate.net. By neutralizing these free radicals, stigmastadienone may help mitigate oxidative stress, which is implicated in various diseases, including neurodegenerative disorders d-nb.infonih.gov.

Mechanistic Investigations of Other Noted Biological Activities (e.g., Insecticidal Activity)

While research has extensively detailed stigmastadienone's enzyme inhibitory and antioxidant activities, the provided literature does not extensively cover mechanistic investigations into other biological activities, such as insecticidal properties. The focus of the available research has primarily been on its potential as an anti-Alzheimer, anti-diabetic, and anti-inflammatory agent through its interactions with specific enzyme pathways and its radical scavenging capabilities.

Analytical Method Development for Stigmastadienone in Research Matrices

Quantitative and Qualitative Detection in Biological Extracts

The precise determination of stigmastadienone in biological and complex matrices necessitates sophisticated analytical techniques. Chromatography coupled with mass spectrometry (MS) has emerged as a cornerstone for such analyses, offering both separation power and high sensitivity for identification and quantification.

Chromatography-Mass Spectrometry (GC-MS, LC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed for the analysis of compounds like stigmastadienone, particularly in plant extracts and biological fluids. GC-MS is suitable for volatile and semi-volatile compounds, while LC-MS excels with less volatile or thermally labile substances.

GC-MS Applications: GC-MS has been utilized to identify stigmastadienone in various complex mixtures. For instance, it has been used in the characterization of pyrolysis products from biomass such as wheat straw, where stigmastadienone was identified among other sterols and steroids researchgate.net. In other studies involving plant extracts, GC-MS has been instrumental in profiling secondary metabolites, with stigmastadienone being identified in certain plant species core.ac.ukresearchgate.netphcogj.com.

LC-MS Applications: LC-MS and its tandem variant (LC-MS/MS) are powerful tools for analyzing a broader range of compounds in biological samples. These techniques offer high selectivity and sensitivity, enabling the detection of stigmastadienone in complex matrices like urine nih.gov and various plant extracts nih.govnih.goval-kindipublisher.commdpi.com. The separation capabilities of LC, combined with the identification power of MS, allow for the characterization of stigmastadienone even at low concentrations.

Advanced Mass Spectrometry Techniques

Beyond conventional GC-MS and LC-MS, advanced mass spectrometry techniques have been developed to enhance sensitivity, reduce sample preparation, and enable direct analysis of complex biological samples.

Slug Flow Microextraction (SFME) coupled with NanoESI: This technique has shown significant promise for the rapid analysis of stigmastadienone in biological fluids such as synthetic urine google.comnih.gov. SFME involves extracting analytes within a microcapillary, followed by direct ionization using nanoelectrospray ionization (nanoESI). This method minimizes solvent consumption and sample volume while achieving low limits of detection. For stigmastadienone in synthetic urine, LODs as low as 0.8 ng/mL have been reported using SFME-nanoESI google.com.

Ambient Ionization Mass Spectrometry (AIM): Techniques like Paper Spray (PS) ionization and Desorption Electrospray Ionization (DESI-MS) allow for direct analysis of samples with minimal or no prior preparation nih.govgoogle.com. Stigmastadienone has been detected in urine samples using PS-MS/MS, highlighting the potential of ambient ionization for rapid screening and qualitative analysis in clinical and forensic settings nih.gov. These methods are continuously being refined to improve quantitative accuracy and robustness.

Standardization and Validation of Analytical Protocols for Stigmastadienone Research

The reliability of research findings hinges on the standardization and validation of the analytical methods employed. For stigmastadienone, this involves establishing protocols that ensure accuracy, precision, selectivity, and sensitivity.

Method Validation Parameters: Key validation parameters include the Limit of Detection (LOD) and Limit of Quantification (LOQ), linearity, accuracy, precision, and robustness. As demonstrated with SFME-nanoESI, specific LOD values for stigmastadienone in synthetic urine have been established, indicating the method's suitability for trace-level analysis google.com. The development of standardized protocols is crucial for inter-laboratory comparisons and the consistent application of analytical methods across different research groups nih.gov.

Matrix Effects: Biological matrices, such as urine or tissue extracts, can introduce matrix effects that influence ionization efficiency and, consequently, analytical accuracy. Validated methods must account for these effects, often through the use of internal standards or matrix-matched calibration curves.

Application of Metabolomics Approaches for Stigmastadienone Profiling

Metabolomics provides a comprehensive view of the small molecule metabolites within a biological system, offering insights into metabolic pathways and physiological states. Stigmastadienone has been identified as a component in various metabolomic profiling studies.

Fecal Metabolomics: In studies investigating gut health and metabolic disorders, stigmastadienone has been detected in fecal samples. For example, in a study on diet-induced obesity in mice, stigmastadienone was identified among the metabolites affected by dietary interventions, suggesting its potential role in gut-related metabolic processes frontiersin.org.

Plant Metabolomics: Metabolomic profiling of plant mutants or extracts has also revealed the presence and altered abundance of stigmastadienone. In soybean mutants, stigmastadienone was found to be increased, correlating with changes in lipid metabolism missouri.edu. Similarly, it has been identified in the metabolomic profile of plant extracts investigated for various biological activities nih.govbiorxiv.org.

Future Directions and Emerging Research Avenues for Stigmastadienone

Advanced Bioproduction Strategies (e.g., Bioengineering, Microbial Fermentation)

The efficient and sustainable production of stigmastadienone is paramount for its broader research and potential commercial applications. Moving beyond traditional extraction methods, advanced biotechnological approaches offer scalable and controlled production routes.

Metabolic Engineering and Microbial Fermentation: Engineering microorganisms, such as E. coli or yeast, to synthesize stigmastadienone represents a promising strategy mdpi.combiotechrep.ir. This involves identifying the genes responsible for stigmastadienone biosynthesis in its natural producers and introducing them into a microbial host. Techniques like pathway optimization, enzyme engineering, and the use of synthetic biology tools are crucial for maximizing yield and purity mdpi.combiotechrep.ir. Microbial fermentation offers advantages such as rapid growth cycles, ease of genetic manipulation, and scalability, which are essential for producing complex molecules efficiently biotechrep.ir. Research efforts can focus on enhancing precursor availability and channeling metabolic flux towards stigmastadienone synthesis by overexpressing key enzymes or blocking competing pathways mdpi.com.

Comparative Yields and Conditions: While specific bioproduction data for stigmastadienone is still developing, general trends from related steroid production indicate significant potential. Plant cell cultures have shown productivity enhancements of several hundredfold compared to conventional extraction methods for other bioactive compounds mdpi.com. Microbial fermentation systems are recognized for their rapid production capabilities, potentially yielding grams per liter of target compounds under optimized conditions biotechrep.ir.

Table 1: Potential Bioproduction Strategies for Stigmastadienone

| Strategy | Key Technologies | Advantages | Challenges |

| Microbial Fermentation | Metabolic Engineering, Synthetic Biology | Scalability, rapid growth, genetic tractability, high yields possible | Pathway reconstruction complexity, host strain optimization, precursor availability, downstream processing. |

| Plant Cell Culture | Bioreactor cultivation, Elicitation, Genetic Engineering | Controlled environment, product consistency, avoids field variability, complex modifications possible | Slower growth than microbes, shear sensitivity, potential for aggregate formation, media optimization. |

| Enzymatic Synthesis | Biocatalysis, Enzyme engineering | High specificity, mild reaction conditions, reduced byproducts | Enzyme discovery and stability, cofactor regeneration, substrate solubility, cost-effectiveness. |

Application of Computational Chemistry and Artificial Intelligence in Stigmastadienone Research

Computational chemistry and artificial intelligence (AI) are instrumental in accelerating stigmastadienone research by enabling predictive modeling, elucidating molecular interactions, and guiding experimental design.

Molecular Modeling and Docking Studies: Computational techniques such as molecular docking can predict the binding affinity and interaction modes of stigmastadienone with various biological targets, including enzymes and receptors chemcomp.comtandfonline.comnih.govmdpi.com. These studies are crucial for identifying potential therapeutic applications and understanding the compound’s mechanism of action chemcomp.comnih.gov. For instance, stigmastadienone has been evaluated via molecular docking for its inhibitory potential against acetylcholinesterase, α-glucosidase, cyclooxygenase (COX), and lipoxygenase (LOX) chemcomp.comnih.gov. Future research can expand this to a broader spectrum of targets relevant to various diseases.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR models can establish correlations between the chemical structure of stigmastadienone and its derivatives and their observed biological activities. Machine learning algorithms can analyze extensive datasets to identify complex patterns, thereby predicting the efficacy of novel stigmastadienone analogs and facilitating the design of more potent and selective compounds nih.gov. AI can also be employed for virtual screening of compound libraries and for optimizing bioproduction parameters mdpi.combiotechrep.ir.

Predictive Modeling for Bioproduction: AI and cheminformatics can significantly enhance bioproduction strategies for stigmastadienone. Machine learning models can predict optimal fermentation conditions, media compositions, and genetic modifications for microbial or plant cell cultures to maximize stigmastadienone yield, thereby reducing experimental effort in process development mdpi.combiotechrep.ir.

Table 2: Computational and AI Applications in Stigmastadienone Research

| Computational/AI Approach | Application | Potential Outcome |

| Molecular Docking | Predicting binding modes and affinities to biological targets (enzymes, receptors). | Identifying potential therapeutic targets, elucidating mechanisms of action, guiding lead optimization. |

| QSAR Modeling | Correlating chemical structure with biological activity. | Designing novel analogs with improved potency and selectivity, predicting activity of new derivatives. |

| Machine Learning | Analyzing large datasets for pattern recognition, predicting compound properties, optimizing bioproduction parameters, virtual screening. | Accelerating drug discovery, improving bioproduction efficiency, identifying novel applications. |

| Cheminformatics | Database management, structure-activity analysis, property prediction. | Facilitating data-driven research, identifying structure-activity relationships, guiding synthesis efforts. |

Elucidation of Novel Biological Pathways and Interactions

While initial studies have identified potential inhibitory activities of stigmastadienone, a comprehensive understanding of its biological pathways and interactions within cellular systems remains an area ripe for exploration.

In-depth Mechanistic Studies: Future research should focus on elucidating the precise molecular mechanisms by which stigmastadienone exerts its effects. This includes identifying the specific cellular targets, signaling pathways, and downstream effects that mediate its observed activities, such as anticholinesterase, anti-inflammatory (COX/LOX inhibition), and antidiabetic (α-glucosidase inhibition) properties nih.gov. Techniques such as proteomics, transcriptomics, and metabolomics can provide a systems-level view of stigmastadienone's impact on cellular processes.

Exploration of Synergistic Effects: Investigating whether stigmastadienone exhibits synergistic effects when combined with existing therapeutic agents could reveal new treatment strategies. For instance, combining it with known anti-inflammatory drugs or antidiabetic medications might enhance efficacy or reduce required dosages.

Discovery of New Bioactivities: Comprehensive screening of stigmastadienone against a broader panel of biological targets and disease models is warranted. This could uncover novel therapeutic applications beyond those currently identified, potentially in areas such as oncology, immunology, or infectious diseases. Understanding its interactions with cellular components, such as protein-protein interactions or its role in membrane dynamics, could also reveal previously unknown biological functions.

Table 3: Investigating Stigmastadienone's Biological Impact

| Research Area | Methodology | Potential Findings |

| Molecular Mechanisms | Proteomics, Transcriptomics, Metabolomics, Enzyme kinetics, Cell-based assays | Identification of specific protein targets, signaling pathways modulated, downstream cellular responses, precise enzyme inhibition kinetics. |

| Drug Combinations | In-vitro synergy assays, In-vivo efficacy studies in disease models | Identification of synergistic or additive effects with existing drugs, potential for reduced dosages, improved therapeutic outcomes. |

| Novel Bioactivity Screening | High-throughput screening against diverse cell lines/targets, Disease model testing | Discovery of new therapeutic applications (e.g., anticancer, antiviral, neuroprotective), identification of unexpected biological roles. |

| Cellular Interactions | Fluorescence microscopy, Co-immunoprecipitation, Biophysical techniques | Understanding stigmastadienone's localization within cells, its interaction with specific cellular components (e.g., membranes, organelles), protein binding. |

Sustainable Sourcing and Production for Research Scale

Ensuring a reliable, cost-effective, and sustainable supply of stigmastadienone is critical for advancing research. While extraction from natural sources like Isodon rugosus is a starting point nih.gov, scaling this method for research purposes presents challenges.

Optimization of Extraction and Purification: Research into optimizing extraction solvents, techniques (e.g., supercritical fluid extraction, ultrasound-assisted extraction), and purification protocols is essential to improve yields and purity from plant materials. This would enable a more efficient use of natural resources for research quantities.

Development of Semi-synthetic Routes: If a key precursor molecule is readily available and more easily sourced, developing semi-synthetic routes to stigmastadienone could offer a more controlled and scalable production method than total synthesis or direct extraction. This would involve identifying efficient chemical transformations to convert abundant precursors into stigmastadienone.

Bioproduction Scale-Up Considerations: As discussed in section 9.1, bioproduction methods (microbial fermentation and plant cell culture) are inherently more sustainable for scaling mdpi.combiotechrep.irnih.govmdpi.comfrontiersin.orgmazums.ac.ir. Research efforts should focus on optimizing these processes to achieve gram-scale production for research needs, ensuring cost-effectiveness and minimizing environmental impact. This includes strain development, media optimization, and process engineering for pilot-scale production.

Resource Assessment and Sustainability: A thorough assessment of the natural abundance and geographical distribution of stigmastadienone-producing plants is necessary to inform sustainable sourcing strategies. If reliance on specific plant species is unavoidable, research into cultivation techniques or the development of alternative, non-endangered sources would be paramount.

Table 4: Strategies for Sustainable Stigmastadienone Sourcing and Production

| Sourcing/Production Aspect | Method | Key Considerations |

| Natural Extraction | Optimized solvent extraction, Supercritical fluid extraction | Plant availability, extraction efficiency, purification complexity, sustainability of harvest. |

| Semi-synthesis | Chemical conversion of readily available precursors | Availability and cost of precursors, efficiency and selectivity of chemical reactions, waste generation. |

| Bioproduction | Microbial fermentation, Plant cell culture | Strain/cell line development, media optimization, process scale-up, downstream processing, cost-effectiveness mdpi.combiotechrep.irnih.govmdpi.comfrontiersin.orgmazums.ac.ir. |

| Resource Management | Biodiversity assessment, Sustainable cultivation, Alternative sources | Long-term availability, environmental impact, economic viability, regulatory compliance. |

Compound List:

Stigmastadienone (Stigmasta-7,22-diene-3-one)

Q & A

Q. How should researchers address batch-to-batch variability in stigmastadienone isolation from natural sources?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.